2-(4-Methoxyphenyl)thiirane
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Overview
Description
2-(4-Methoxyphenyl)thiirane is a sulfur-containing heterocyclic compound characterized by a three-membered ring structure with one sulfur atom and two carbon atoms The presence of a methoxyphenyl group attached to the thiirane ring enhances its reactivity and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)thiirane can be synthesized through several methods, including:
Episulfidation of Alkenes: This method involves the reaction of alkenes with sulfur sources such as sulfur dichloride or thiocyanates. For example, the reaction of 4-methoxystyrene with sulfur dichloride in the presence of a base can yield this compound.
Cyclization of Sulfur-Containing Precursors: Another approach involves the cyclization of sulfur-containing precursors such as 2-(4-methoxyphenyl)ethanethiol with oxidizing agents like iodine or bromine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale episulfidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)thiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thiiranes with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)thiirane has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex sulfur-containing compounds and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological sulfur transfer reactions.
Medicine: Research on this compound has shown potential in developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science for developing novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)thiirane involves its high reactivity due to ring strain, which allows it to participate in various chemical transformations. The sulfur atom in the thiirane ring can act as a nucleophile or electrophile, facilitating reactions with a wide range of substrates. The compound’s reactivity is also influenced by the electron-donating methoxy group, which can stabilize reaction intermediates and transition states.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)thiirane can be compared with other similar compounds such as:
Thiirane: The parent compound without the methoxyphenyl group, which is less reactive due to the absence of electron-donating substituents.
2-Phenylthiirane: Similar to this compound but lacks the methoxy group, resulting in different reactivity and applications.
2-(4-Methylphenyl)thiirane: Contains a methyl group instead of a methoxy group, leading to variations in electronic effects and reactivity.
Properties
CAS No. |
6388-69-8 |
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Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)thiirane |
InChI |
InChI=1S/C9H10OS/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 |
InChI Key |
FQXVXEMHMLELHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CS2 |
Origin of Product |
United States |
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